molecular formula C7H12Cl2N2O B2812071 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride CAS No. 2270908-38-6

5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride

Cat. No. B2812071
CAS RN: 2270908-38-6
M. Wt: 211.09
InChI Key: ZAQBNEFAKGLFGE-UHFFFAOYSA-N
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Description

5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 . It is also known as 5-(aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3.2ClH/c1-5-3-8(10)11-6(2)7(5)4-9;;/h3H,4,9H2,1-2H3,(H2,10,11);2*1H . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 211.09 , and its molecular formula is C7H12Cl2N2O .

Scientific Research Applications

Photochemical Dimerization Applications Ultraviolet irradiation of 2-aminopyridines, including structures similar to 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride, results in the formation of photodimers. These dimers exhibit unusual chemical and physical properties, indicating potential applications in materials science and photophysics. This process illustrates the compound's role in studying photochemical reactions and developing new photoreactive materials (Taylor & Kan, 1963).

Enzymatic Reaction Studies 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, structurally related to this compound, serves as a model compound for investigating chemical and enzymatic reactions of biological significance. This compound's synthesis and characterization have facilitated studies on enzyme mechanisms and substrate specificity, demonstrating its importance in biochemical research (Whiteley, Drais, & Huennekens, 1969).

Inhibition of Nitric Oxide Production Compounds structurally related to this compound have been synthesized and evaluated for their inhibitory effects on immune-activated nitric oxide production. This research indicates potential applications in developing anti-inflammatory agents and studying immune response modulation (Jansa et al., 2014).

Antimicrobial Activity The synthesis of new pyridothienopyrimidines and pyridothienotriazines involving structures similar to this compound has been reported, with some compounds exhibiting antimicrobial activities. This highlights the compound's potential in developing new antimicrobial agents and understanding the structure-activity relationship in antimicrobial research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Chemical Modification and Biochemical Applications The reversible blocking of amino groups with citraconic anhydride demonstrates the use of compounds like this compound in modifying biomolecules. This research is significant for protein chemistry and enzymology, providing tools for studying protein function and structure (Dixon & Perham, 1968).

Safety and Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-amino-4,6-dimethyl-1H-pyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-4-3-6(10)9-5(2)7(4)8;;/h3H,8H2,1-2H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQBNEFAKGLFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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